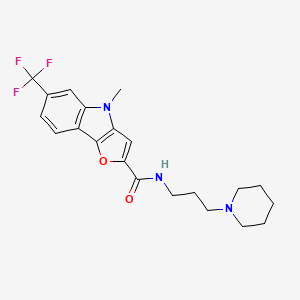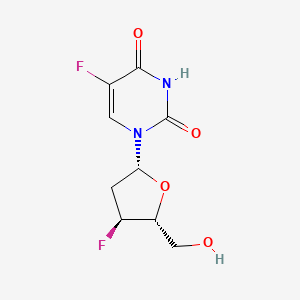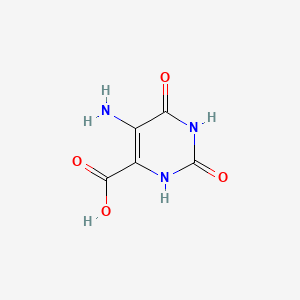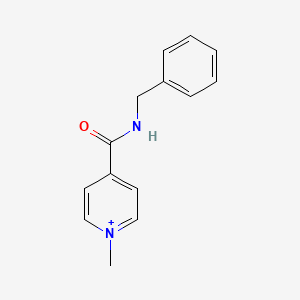
FI 302
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of FI 302 involves the reaction of 4-methyl-6-trifluoromethyl-furo(3,2-b)indole-2-carboxylic acid with 3-piperidinopropylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
化学反应分析
Types of Reactions
FI 302 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学研究应用
FI 302 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
FI 302 exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins. This leads to decreased inflammation and pain .
相似化合物的比较
Similar Compounds
Ibuprofen: Another non-steroidal anti-inflammatory drug (NSAID) with similar COX inhibition properties.
Naproxen: An NSAID known for its long-lasting effects and COX inhibition.
Diclofenac: A potent NSAID with a similar mechanism of action.
Uniqueness
FI 302 stands out due to its unique chemical structure, which includes a trifluoromethyl group and a furoindole core. These structural features contribute to its potent anti-inflammatory and analgesic effects, making it a valuable compound for further research and development .
属性
CAS 编号 |
73356-67-9 |
|---|---|
分子式 |
C21H24F3N3O2 |
分子量 |
407.4 g/mol |
IUPAC 名称 |
4-methyl-N-(3-piperidin-1-ylpropyl)-6-(trifluoromethyl)furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C21H24F3N3O2/c1-26-16-12-14(21(22,23)24)6-7-15(16)19-17(26)13-18(29-19)20(28)25-8-5-11-27-9-3-2-4-10-27/h6-7,12-13H,2-5,8-11H2,1H3,(H,25,28) |
InChI 键 |
BPDXSVFHUFURAC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)C(F)(F)F)C3=C1C=C(O3)C(=O)NCCCN4CCCCC4 |
规范 SMILES |
CN1C2=C(C=CC(=C2)C(F)(F)F)C3=C1C=C(O3)C(=O)NCCCN4CCCCC4 |
同义词 |
FI 302 FI-302 N-(3-piperidinopropyl)-4-methyl-6-trifluoromethylfuro(3,2-b)indole-2-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B1194647.png)





